Idalopirdin
Übersicht
Beschreibung
Idalopirdin ist ein potenter und selektiver Antagonist des Serotonin-6-Rezeptors (5-HT6). Es wurde von Lundbeck als Augmentationstherapie zur Behandlung von kognitiven Defiziten im Zusammenhang mit Alzheimer-Krankheit und Schizophrenie entwickelt . Die Verbindung ist bekannt für ihre Fähigkeit, die cholinerge, glutamaterge, noradrenerge und dopaminerge Neurotransmission zu verstärken .
Wissenschaftliche Forschungsanwendungen
Idalopirdin wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von kognitiven Defiziten im Zusammenhang mit Alzheimer-Krankheit und Schizophrenie untersucht. Es hat sich als vielversprechend erwiesen, die kognitive Funktion durch die Modulation von Neurotransmittersystemen zu verbessern . Zusätzlich wurde this compound auf seine potenzielle Verwendung bei anderen neurodegenerativen Erkrankungen untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Antagonisierung des Serotonin-6-Rezeptors (5-HT6), der hauptsächlich im Gehirn exprimiert wird, insbesondere in der Großhirnrinde und im Hippocampus . Durch die Blockierung dieses Rezeptors verstärkt this compound die cholinerge, glutamaterge, noradrenerge und dopaminerge Neurotransmission, was zu einer verbesserten kognitiven Funktion führt .
Wirkmechanismus
Target of Action
Idalopirdine is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor . This receptor subtype is primarily expressed in the brain, particularly in the cerebral cortex and hippocampus . It has been proposed to play a role in cognitive impairments associated with neurological disorders such as schizophrenia and Alzheimer’s disease .
Mode of Action
As a 5-HT6 receptor antagonist, idalopirdine blocks the action of serotonin, a neurotransmitter, at the 5-HT6 receptors . This blockade is thought to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission .
Biochemical Pathways
It is known that 5-ht6 receptor antagonists can influence various neurotransmitter systems in the brain, including the cholinergic, glutamatergic, noradrenergic, and dopaminergic systems . These systems play crucial roles in cognitive function, and their enhancement may help alleviate cognitive deficits seen in conditions like Alzheimer’s disease .
Pharmacokinetics
It is known that idalopirdine is orally available , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
It is known that idalopirdine has been used in trials studying the treatment of cognition, schizophrenia, and alzheimer’s disease . In animal models, idalopirdine has been shown to reduce food intake and prevent the development of obesity .
Action Environment
It is known that factors such as diet can influence the development of conditions like obesity and alzheimer’s disease, which idalopirdine has been studied for
Biochemische Analyse
Biochemical Properties
Idalopirdine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the 5-hydroxytryptamine-6 receptor, a G-protein-coupled receptor involved in neurotransmission. By binding to this receptor, Idalopirdine inhibits its activity, leading to alterations in neurotransmitter release and signaling pathways. Additionally, Idalopirdine has been shown to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs .
Cellular Effects
Idalopirdine exerts various effects on different types of cells and cellular processes. In neuronal cells, Idalopirdine influences cell function by modulating neurotransmitter release and receptor activity. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, Idalopirdine has been observed to enhance cholinergic neurotransmission, which is crucial for cognitive function. Furthermore, Idalopirdine’s interaction with the 5-hydroxytryptamine-6 receptor can lead to changes in intracellular signaling cascades, affecting processes such as synaptic plasticity and neuroprotection .
Molecular Mechanism
The molecular mechanism of Idalopirdine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Idalopirdine binds to the 5-hydroxytryptamine-6 receptor, inhibiting its activity and thereby modulating neurotransmitter release. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, Idalopirdine inhibits cytochrome P450 2D6, affecting the metabolism of various drugs and potentially increasing their bioavailability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Idalopirdine have been observed to change over time. Studies have shown that Idalopirdine is relatively stable, with minimal degradation over extended periods. Long-term effects on cellular function have been noted, including sustained enhancement of cholinergic neurotransmission and neuroprotective effects. In vitro and in vivo studies have demonstrated that Idalopirdine can maintain its efficacy over time, making it a promising candidate for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Idalopirdine vary with different dosages in animal models. At lower doses, Idalopirdine has been shown to enhance cognitive function and improve memory performance. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and gastrointestinal disturbances. Threshold effects have been noted, with optimal cognitive enhancement occurring at specific dosage ranges .
Metabolic Pathways
Idalopirdine is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key enzymes it interacts with is cytochrome P450 2D6, which plays a role in its metabolism. This interaction can affect metabolic flux and alter metabolite levels. Additionally, Idalopirdine’s modulation of neurotransmitter systems can influence metabolic pathways related to neurotransmitter synthesis and degradation .
Transport and Distribution
Idalopirdine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, Idalopirdine may interact with specific transporters that facilitate its uptake and distribution. These interactions can affect its localization and accumulation in target tissues, influencing its overall efficacy .
Subcellular Localization
The subcellular localization of Idalopirdine is crucial for its activity and function. Idalopirdine is primarily localized to neuronal cells, where it interacts with the 5-hydroxytryptamine-6 receptor on the cell membrane. This localization is essential for its ability to modulate neurotransmitter release and receptor activity. Additionally, post-translational modifications and targeting signals may direct Idalopirdine to specific compartments or organelles within the cell, further influencing its function .
Vorbereitungsmethoden
Die Synthese von Idalopirdin umfasst mehrere Schritte, beginnend mit der Herstellung des Indol-Kerns. Die Synthese route umfasst in der Regel die folgenden Schritte:
Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Fischer-Indol-Synthese hergestellt.
Einführung von Fluor: Die Fluorierung wird mit einem Fluorierungsmittel wie Selectfluor durchgeführt.
Anbindung der Ethanamin-Seitenkette: Die Ethanamin-Seitenkette wird durch eine reduktive Aminierung eingeführt.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Indol-Kerns mit der Ethanamin-Seitenkette unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid).
Analyse Chemischer Reaktionen
Idalopirdin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen können an den Fluoratomen unter Verwendung von Nukleophilen wie Natriummethoxid stattfinden.
Vergleich Mit ähnlichen Verbindungen
Idalopirdin ähnelt anderen Serotonin-6-Rezeptor-Antagonisten wie Cerlapirdin und Latrepirdin . this compound ist einzigartig in seiner hohen Selektivität für den 5-HT6-Rezeptor und seiner Fähigkeit, mehrere Neurotransmittersysteme zu verstärken . Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung kognitiver Defizite bei neurodegenerativen Erkrankungen.
Ähnliche Verbindungen
- Cerlapirdin
- Latrepirdin
- RVT-101
Eigenschaften
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAWYTYNMZWMMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026015 | |
Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGS518 is a selective antagonist of the 5-Hydroxytryptamine-6 (5-HT6) serotonin receptor believed to act by enhancing transmission of chemicals in the brain. | |
Record name | SGS518 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
467459-31-0 | |
Record name | Idalopirdine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467459-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idalopirdine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467459310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idalopirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDALOPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59WCJ0YNWM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the primary mechanism of action of Idalopirdine?
A1: Idalopirdine acts as a selective antagonist of the serotonin-6 (5-HT6) receptor. [, , , ] These receptors are primarily found in brain regions associated with memory and executive function, making them potential targets for Alzheimer's disease (AD) treatment. [, , ]
Q2: How does 5-HT6 receptor antagonism potentially benefit AD patients?
A2: Blocking 5-HT6 receptors is believed to enhance the release of several neurotransmitters crucial for memory and cognition, including acetylcholine, glutamate, dopamine, and noradrenaline. [] This enhanced neurotransmission could potentially counteract the cognitive decline observed in AD. [, ]
Q3: Did preclinical studies support the potential of Idalopirdine in AD?
A3: Yes, preclinical studies indicated that Idalopirdine, when co-administered with the acetylcholinesterase inhibitor donepezil, showed synergistic effects on brain activity in rats. [, , , , ] These effects included potentiating cholinergic and glutamatergic transmission, influencing neural oscillations in the hippocampus and frontal lobes, and reversing working memory deficits. []
Q4: Is there information available regarding the molecular formula, weight, or spectroscopic data of Idalopirdine within these research papers?
A4: The provided research papers primarily focus on the pharmacological and clinical aspects of Idalopirdine. They do not delve into detailed structural characterization, including molecular formula, weight, or spectroscopic data.
Q5: Do these research papers discuss the material compatibility and stability of Idalopirdine under various conditions?
A5: No, the focus of the provided research articles is on the pharmacological properties and clinical trial outcomes of Idalopirdine. Information related to material compatibility and stability under various conditions is not discussed.
Q6: Was computational chemistry and modeling used in the development of Idalopirdine?
A7: While the provided papers don't detail the initial development phases of Idalopirdine, one study utilized computational approaches to design novel phenothiazine derivatives as potential 5-HT6 receptor antagonists. [] This study used molecular docking, ADMET prediction, and molecular dynamics simulations to evaluate the binding affinity and drug-like properties of these derivatives. This illustrates the application of computational chemistry in exploring and optimizing potential 5-HT6 antagonists.
Q7: Did research explore how modifications to the Idalopirdine structure impacted its activity?
A7: The provided research primarily focuses on Idalopirdine itself and does not delve into detailed SAR studies exploring the impact of structural modifications on its activity, potency, or selectivity.
Q8: Is there information about Idalopirdine's stability under various conditions or formulation strategies to improve its properties?
A8: The research papers provided do not discuss the stability of Idalopirdine under different conditions or strategies for its formulation.
Q9: Do these research articles discuss SHE (Safety, Health, and Environment) regulations related to Idalopirdine?
A9: The provided research articles primarily focus on the scientific and clinical aspects of Idalopirdine and do not delve into specific SHE regulations related to its development or use.
Q10: What is known about the pharmacokinetic profile of Idalopirdine?
A11: While the provided articles do not go into extensive detail about specific ADME parameters, they mention that transient elevations in liver enzymes (ALT/AST) were observed in clinical trials. [] These elevations were generally asymptomatic and resolved regardless of continued treatment or withdrawal. []
Q11: Did Idalopirdine demonstrate a synergistic effect with Donepezil in clinical trials, as suggested by preclinical data?
A12: Despite promising preclinical data, the large-scale phase 3 clinical trials failed to demonstrate a statistically significant improvement in cognition when Idalopirdine was added to donepezil treatment in patients with mild to moderate AD. [, , , , ]
Q12: Is there information about potential resistance mechanisms to Idalopirdine or cross-resistance with other compounds?
A12: The provided research articles do not discuss resistance mechanisms to Idalopirdine or cross-resistance with other compounds.
Q13: What is known about the safety and tolerability of Idalopirdine?
A15: Idalopirdine was generally found to be safe and well-tolerated in clinical trials. [, ] The most common side effect was transient elevations in liver enzymes (ALT/AST), which typically resolved even with continued treatment. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.